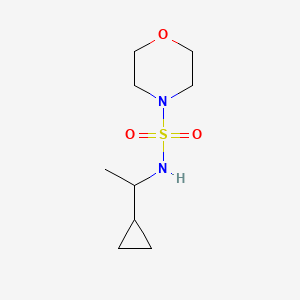
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine, also known as CP-96,345, is a chemical compound that belongs to the class of imidazoline receptor ligands. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine is not fully understood, but it is believed to involve the modulation of imidazoline receptors. These receptors are located in various regions of the brain and are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the release of norepinephrine and other neurotransmitters, which can lead to a decrease in blood pressure. 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has also been shown to modulate the release of insulin, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine in lab experiments is its high affinity for imidazoline receptors, which allows for precise modulation of these receptors. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine. For example, this compound could be further studied for its potential applications in the treatment of hypertension, diabetes, and other conditions. Additionally, the exact mechanism of action of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine could be further elucidated through the use of advanced imaging techniques and other experimental methods.
Synthesis Methods
The synthesis of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine involves several steps, starting with the preparation of 2-bromo-1-cyclopentylthiophene. This compound is then reacted with 1H-imidazole-2-methanamine to form the intermediate product, which is subsequently treated with sodium hydride and chloroform to obtain 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine.
Scientific Research Applications
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and pain perception.
properties
IUPAC Name |
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-2-5-11(4-1)14(12-6-3-9-18-12)17-10-13-15-7-8-16-13/h3,6-9,11,14,17H,1-2,4-5,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHXJUTTIGDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CS2)NCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)
![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)


![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)

![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)
